molecular formula C20H25CaN7O8 B12398236 Folinic acid (calcium hydrate)

Folinic acid (calcium hydrate)

Cat. No.: B12398236
M. Wt: 531.5 g/mol
InChI Key: HXGBOZMAXPTRGF-RIWFDJIXSA-N
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Description

Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a derivative of folic acid. It is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid. This compound is an activated form of vitamin B9 and is commonly used in medical treatments to counteract the effects of folic acid antagonists, such as methotrexate . It is typically available as an amorphous powder that is off-white to light beige in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .

Chemical Reactions Analysis

Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:

    Reduction: The reduction of folic acid to folinic acid.

    Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen with a catalyst.

    Solvents: Water, methanol, or ethanol.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .

Scientific Research Applications

Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:

Mechanism of Action

Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .

Comparison with Similar Compounds

    Folic Acid: The oxidized form of folinic acid, less active in biological systems.

    Methotrexate: A folic acid antagonist used in cancer treatment.

    5-Fluorouracil: A chemotherapeutic agent that is often used in combination with folinic acid to enhance its efficacy.

Uniqueness: Folinic acid (calcium hydrate) is unique in its ability to bypass the metabolic block caused by folic acid antagonists. Unlike folic acid, it does not require reduction by dihydrofolate reductase to be active, making it more effective in certain medical treatments .

Properties

Molecular Formula

C20H25CaN7O8

Molecular Weight

531.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1

InChI Key

HXGBOZMAXPTRGF-RIWFDJIXSA-N

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca]

Origin of Product

United States

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